molecular formula C12H13ClN2O2 B1389723 (2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride CAS No. 1219431-57-8

(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride

Cat. No.: B1389723
CAS No.: 1219431-57-8
M. Wt: 252.69 g/mol
InChI Key: IEEDVYHUHSEKOU-UHFFFAOYSA-N
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Description

(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl-acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which shares the imidazole ring structure.

    Benzimidazole: A similar compound with a fused benzene ring.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness

(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride is unique due to the presence of both the imidazole ring and the phenyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-9-13-7-8-14(9)11(12(15)16)10-5-3-2-4-6-10;/h2-8,11H,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEDVYHUHSEKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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